Product packaging for 5-Amino-2-methylbenzo[d]thiazol-6-ol(Cat. No.:CAS No. 99584-08-4)

5-Amino-2-methylbenzo[d]thiazol-6-ol

Cat. No.: B3196292
CAS No.: 99584-08-4
M. Wt: 180.23 g/mol
InChI Key: YOQVQAWAEQOUAM-UHFFFAOYSA-N
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Description

Overview of Benzo[d]thiazole Derivatives in Contemporary Chemical Research

Benzo[d]thiazole, a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational scaffold for a vast array of derivatives. These derivatives are a cornerstone in contemporary chemical research, largely due to their presence in both natural and synthetic bioactive molecules. sigmaaldrich.com The benzothiazole (B30560) nucleus is a common structural feature in many pharmacologically active agents, demonstrating a wide spectrum of biological activities. researchgate.net Researchers have extensively investigated these compounds, revealing activities including but not limited to antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. researchgate.netnih.govresearchgate.net This broad utility has cemented benzothiazole derivatives as a subject of continuous and active interest in medicinal chemistry. nih.gov The versatility of this scaffold allows for structural modifications, particularly at the C-2 and C-6 positions, which can significantly influence its biological efficacy. sigmaaldrich.com

Significance of the Benzo[d]thiazole Scaffold as a Privileged System in Chemical Biology and Material Science

The benzothiazole framework is often described as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a core structure for ligands that can interact with a diverse range of biological targets, leading to a multitude of pharmacological responses. derpharmachemica.com The presence of electron-rich nitrogen and sulfur heteroatoms within the fused ring system contributes to its versatile binding capabilities. bldpharm.com Beyond its well-documented role in drug discovery, the benzothiazole scaffold has also found significant applications in material science. Its unique photophysical properties have led to its use in the development of fluorescent materials, imaging reagents, and electroluminescent devices. bldpharm.com

Structural Elucidation and Naming Conventions of 5-Amino-2-methylbenzo[d]thiazol-6-ol

The compound this compound is a specific derivative of the core benzothiazole structure. Its systematic name, according to IUPAC nomenclature, precisely describes its molecular architecture:

Benzo[d]thiazole : This indicates the fundamental bicyclic ring system where a benzene ring is fused to the 'd' face (the 4,5-position) of a thiazole ring.

2-methyl : A methyl group (-CH₃) is attached to the second position of the thiazole ring.

5-Amino : An amino group (-NH₂) is substituted at the fifth position of the benzene ring component.

6-ol : A hydroxyl group (-OH) is located at the sixth position of the benzene ring.

This specific arrangement of functional groups dictates the compound's chemical properties and potential reactivity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂OS
Molecular Weight180.23 g/mol
CAS NumberNot explicitly assigned in public databases. The isomeric 6-Amino-2-methylbenzo[d]thiazol-5-ol has the CAS number 89976-71-6. chemscene.com

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the extensive body of research on the broader family of benzothiazole derivatives, a review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While numerous studies focus on related structures, such as 2-amino-6-substituted benzothiazoles researchgate.netresearchgate.netnih.gov and other aminohydroxy benzothiazole derivatives nih.gov, dedicated research detailing the synthesis, characterization, and biological evaluation of the 5-amino-6-hydroxy isomer is conspicuously absent.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B3196292 5-Amino-2-methylbenzo[d]thiazol-6-ol CAS No. 99584-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-10-6-2-5(9)7(11)3-8(6)12-4/h2-3,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQVQAWAEQOUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670323
Record name 5-Amino-2-methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-08-4
Record name 5-Amino-2-methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 2 Methylbenzo D Thiazol 6 Ol and Its Precursors

Retrosynthetic Analysis of 5-Amino-2-methylbenzo[d]thiazol-6-ol

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection breaks the thiazole (B1198619) ring, a common strategy in benzothiazole (B30560) synthesis. This leads back to a substituted 2-aminothiophenol (B119425) precursor.

Scheme 1: Retrosynthetic analysis of this compound

Retrosynthetic analysis scheme

Image Caption: A plausible retrosynthetic pathway for this compound. The primary disconnection of the thiazole ring leads to a key intermediate, 2,4-diamino-5-hydroxythiophenol, and a source for the C-2 methyl group, such as acetic anhydride (B1165640).

This analysis identifies 2,4-diamino-5-hydroxythiophenol as a crucial, albeit complex, starting material. The synthesis of this precursor itself requires a multi-step process, likely involving the strategic introduction of amino and hydroxyl groups onto a benzene (B151609) ring, followed by thiolation and reduction of a nitro group to an amine. The C-2 methyl group is envisioned to be introduced via cyclization with an appropriate C1 electrophile, such as acetic anhydride or acetic acid. sciforum.net

Established Synthetic Routes for Related Aminobenzothiazoles and Hydroxybenzothiazoles

The synthesis of the target molecule can be informed by established methods for preparing related aminobenzothiazoles and hydroxybenzothiazoles. These methods primarily revolve around the construction of the benzothiazole ring and the subsequent or prior introduction of the desired functional groups.

Cyclization Reactions for Benzo[d]thiazole Ring Formation

The most prevalent method for constructing the benzo[d]thiazole ring is the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent. mdpi.commdpi.com This approach, often referred to as the Jacobson synthesis, is highly versatile.

Common Reagents for Benzothiazole Ring Cyclization:

Reactant for CyclizationResulting C-2 SubstituentReference
AldehydesSubstituted or unsubstituted aryl/alkyl mdpi.com
Carboxylic AcidsSubstituted or unsubstituted aryl/alkyl mdpi.com
Acyl ChloridesSubstituted or unsubstituted aryl/alkyl mdpi.com
NitrilesSubstituted or unsubstituted aryl/alkyl mdpi.com

The reaction typically proceeds via the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring. Various catalysts, including acids and metals, can be employed to promote this transformation. mdpi.com

Introduction of Amino and Hydroxyl Substituents at Specific Positions

The introduction of amino and hydroxyl groups onto the benzothiazole core at specific positions is a critical challenge. These groups are often introduced onto the aniline (B41778) precursor before the cyclization reaction.

For instance, the synthesis of 6-aminobenzothiazole (B108611) derivatives often starts from a p-substituted aniline which is then thiocyanated and cyclized. nih.gov A common strategy involves the nitration of a substituted aniline, followed by reduction of the nitro group to an amine at a later stage. nih.gov For example, 6-nitro-2-aminobenzothiazole can be synthesized and the nitro group subsequently reduced to an amino group. nih.gov

The introduction of a hydroxyl group can be achieved through various methods, including the use of precursors containing a methoxy (B1213986) group that is later demethylated to a hydroxyl group. For example, 6-methoxy-2-aminobenzothiazole can be synthesized from p-anisidine. ekb.eg The selective introduction of a hydroxyl group at the C-6 position is documented, with 2-amino-6-hydroxybenzothiazole (B1265925) being a commercially available compound. sigmaaldrich.com

However, achieving the specific 5-amino-6-hydroxy substitution pattern of the target molecule requires a carefully planned synthetic sequence on the starting benzene ring, likely involving electrophilic aromatic substitution reactions with careful consideration of directing group effects.

Methyl Group Installation at the C-2 Position

The installation of a methyl group at the C-2 position of the benzothiazole ring is typically achieved by using a precursor that provides a methylcarbonyl group during the cyclization reaction.

Methods for C-2 Methylation:

ReagentReaction ConditionsReference
Acetic AnhydrideReaction with 2-aminothiophenol in glacial acetic acid. google.com
Acetic AcidHigh-temperature reaction with 2-mercaptoaniline. sciforum.net
Sodium Sulfite (B76179)/Acetic AcidOne-pot reaction from bis-(2-nitrophenyl)-disulfides. acs.org

A scalable, one-pot procedure for producing 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides has been developed, offering an efficient route to 2-methylbenzothiazoles. acs.orgchemrxiv.org Another straightforward method involves the reaction of 2-aminothiophenol with acetic anhydride in glacial acetic acid. google.com

Development of Novel and Green Synthetic Strategies for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green" strategies often focus on reducing the number of reaction steps, minimizing waste, and using less hazardous reagents.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single reaction vessel, which saves time, resources, and reduces waste. rsc.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of benzothiazole derivatives.

For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) can provide 2-unsubstituted benzothiazoles. organic-chemistry.org While not directly yielding the C-2 methyl substitution, this illustrates the potential of MCRs in this area. More relevantly, one-pot syntheses of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides have been reported, which are scalable and efficient. chemrxiv.orgchemrxiv.org These methods often utilize reducing agents like sodium sulfite in acetic acid to achieve the reduction of the nitro group and subsequent cyclization in a single step. acs.org The development of a one-pot, multicomponent reaction that could assemble the this compound scaffold from simple precursors would represent a significant advancement in green chemistry. rsc.org

Catalyst-Mediated Synthesis Approaches

Catalyst-mediated synthesis offers an efficient and often milder alternative to traditional methods for constructing the benzothiazole core. Transition metal catalysts, in particular, have been extensively used to facilitate the intramolecular C-S and C-N bond formations required for the cyclization.

One of the prominent methods for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of N-arylthioureas. While a direct catalytic synthesis for this compound is not extensively documented, the synthesis of structurally similar 2-aminobenzothiazoles provides a foundational understanding. For instance, Ni(II) salts have been demonstrated as effective catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. This method is advantageous due to the use of a less expensive and less toxic catalyst, proceeding under mild conditions with short reaction times and yielding high product yields. nih.gov The reaction is scalable and tolerates a range of substituents on the benzene ring, suggesting its potential applicability for the synthesis of the target compound from a suitably substituted N-arylthiourea.

Another approach involves the reaction of 2-haloanilines with dithiocarbamates. This can proceed either metal-free or be catalyzed by transition metals. For example, the reaction of 2-iodoaniline (B362364) with dithiocarbamate (B8719985) can occur without a catalyst, whereas 2-bromoanilines typically require a copper catalyst, with CuO being particularly effective. nih.gov A one-pot synthesis of 2-aminobenzothiazoles has also been developed from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction, utilizing a Cu(OAc)₂/Cs₂CO₃ system. nih.gov

Furthermore, copper-catalyzed tandem reactions of 2-iodobenzenamine with isothiocyanates provide an efficient route to 2-aminobenzothiazoles under mild conditions. acs.org The choice of catalyst and reaction conditions is crucial and is often optimized based on the specific substrates involved.

A plausible catalytic route to a precursor of this compound, such as a protected amino or nitro derivative, could involve the cyclization of a substituted thiourea (B124793) derived from 4-methyl-3-nitroaniline (B15663) or a protected version of 3-amino-4-methylphenol. The catalyst would facilitate the intramolecular dehydrogenative C-S coupling.

Table 1: Comparison of Catalyst Systems for 2-Aminobenzothiazole (B30445) Synthesis

Catalyst SystemPrecursorsConditionsAdvantagesReference
Ni(II) saltsN-arylthioureasMild conditions, short reaction timeInexpensive, less toxic catalyst, high yield nih.gov
Copper(II) Oxide (CuO)2-bromoanilines, dithiocarbamatesN/AEffective for bromo-precursors nih.gov
Cu(OAc)₂/Cs₂CO₃2-iodoanilines, sodium dithiocarbamatesDMF, 120 °COne-pot synthesis, high yield nih.gov
Copper(I)2-iodobenzenamine, isothiocyanateMild conditionsEfficient, practical acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives.

The application of microwave irradiation can significantly reduce reaction times for the synthesis of 2-aminobenzothiazoles and their derivatives. For instance, the condensation of 2-aminobenzothiazole with aldehydes and 1,3-diketones can be efficiently carried out under microwave irradiation in the absence of a solvent, using Sc(OTf)₃ as an initiator. nih.gov This highlights a green chemistry approach to functionalizing the benzothiazole core.

In the context of synthesizing precursors, microwave-assisted methods have been employed for the formation of Schiff bases from 2-aminobenzothiazoles. For example, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) under microwave irradiation resulted in a significantly higher yield (76-80%) and a drastically reduced reaction time (8-10 minutes) compared to conventional heating (38% yield after 2 hours). researchgate.netscispace.com This demonstrates the efficiency of microwave heating for condensation reactions involving aminobenzothiazole derivatives.

Furthermore, microwave irradiation has been utilized in the synthesis of more complex structures, such as benzothiazole-imidazolidines, where the cyclization of an intermediate imine with an amino acid is performed under microwave conditions. nih.gov A solid-phase synthesis of 2-aminobenzothiazoles, which can be amenable to microwave-promoted cross-coupling reactions, has also been described. nih.gov

For the synthesis of this compound, a microwave-assisted protocol could potentially be applied to the key cyclization step of a precursor like N-(4-hydroxy-2-methyl-5-nitrophenyl)thioacetamide or a related intermediate. The focused heating provided by microwaves could facilitate a more efficient intramolecular condensation to form the benzothiazole ring.

Table 2: Examples of Microwave-Assisted Synthesis of Benzothiazole Derivatives

Reaction TypeReactantsConditionsYieldReaction TimeReference
Three-component reaction2-aminobenzothiazole, aromatic aldehydes, 1,3-diketonesSc(OTf)₃, solvent-free, MWHighShort nih.gov
Schiff base formation2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehydeEthanol, glacial acetic acid, MW (450W)78%8-10 min scispace.com
CyclocondensationN-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl) acetamide, Thioglycolic acidEthanol, p-TSA, MW (350W)70.2-81.8%5-7 min semanticscholar.org

Purification and Isolation Techniques for this compound

The purification and isolation of the final product, this compound, are critical steps to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present after the synthesis. Common techniques employed for the purification of aminobenzothiazole derivatives include recrystallization, column chromatography, and acid-base extraction.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Impurities are either insoluble in the hot solvent and can be filtered off, or they remain in the cold solvent after the desired compound has crystallized. For a compound like this compound, a polar solvent or a mixture of solvents would likely be required due to the presence of the amino and hydroxyl functional groups. Ethanol has been reported for the recrystallization of a related compound, 2-amino-6-methylbenzothiazole. orgsyn.org The choice of solvent is critical and may require empirical determination.

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For polar compounds like aminobenzothiazoles, silica (B1680970) gel is a common stationary phase. A solvent system (eluent) of appropriate polarity is used to move the compounds down the column. The polarity of the eluent is often gradually increased (gradient elution) to separate compounds with different polarities. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).

Acid-Base Extraction: The presence of a basic amino group and an acidic hydroxyl group in this compound allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic amino group will be protonated, causing the compound to move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to precipitate the purified product. Conversely, washing with a basic aqueous solution would deprotonate the phenolic hydroxyl group, allowing for separation from non-acidic impurities.

Following the primary purification step, the isolated solid is typically washed with a suitable solvent to remove any remaining soluble impurities and then dried under vacuum to remove residual solvent. The purity of the final compound is often assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Transformations and Derivatization of 5 Amino 2 Methylbenzo D Thiazol 6 Ol

Reactivity at the Amino Group (C-5 Position) of 5-Amino-2-methylbenzo[d]thiazol-6-ol

The amino group at the C-5 position is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.

The amino group of aminobenzothiazole derivatives readily undergoes acylation with agents such as chloroacetyl chloride. nih.gov This reaction typically involves the formation of an amide bond. Similarly, sulfonylation of aminothiazoles can be achieved by reacting them with sulfonyl chlorides. nih.gov A general procedure involves dissolving the aminothiazole and sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and heating the mixture. nih.gov This process yields N-sulfonylated products. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product Type Reference
2-aminobenzothiazole (B30445) Chloroacetyl chloride N-acylated benzothiazole (B30560) nih.gov

Alkylation and Arylation Reactions

While direct N-alkylation or N-arylation of the amino group of this compound is not extensively documented in the provided results, related chemistries suggest possibilities. For instance, N-sulfonylated aminothiazoles can undergo subsequent alkylation. nih.gov

The primary aromatic amino group at the C-5 position is suitable for diazotization, a process that converts it into a diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and amines, to synthesize a wide range of azo dyes. researchgate.net The diazotization is typically carried out in an acidic medium, followed by coupling in an alkaline alcoholic solution. researchgate.net This method has been used to synthesize novel thiazolylazo dye ligands. researchgate.net

Table 2: Azo Dye Synthesis via Diazotization

Starting Material Coupling Agent Product Type Reference
2-amino-4,5-dimethyl thiazole (B1198619) 3-dimethyl aminobenzoic acid Thiazolylazo dye researchgate.net

Formation of Schiff Bases and Imines

The amino group of aminobenzothiazole derivatives can condense with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. niscpr.res.innih.gov The reaction often requires a catalytic amount of acid, such as p-toluenesulfonic acid, and is typically carried out in a solvent like methanol (B129727) or ethanol. niscpr.res.inresearchgate.net The formation of the imine bond is crucial for the biological activity of many of these compounds. nih.gov The reactivity of the aminobenzothiazole, which can be a weak nucleophile, may be enhanced by using more electrophilic aldehydes. researchgate.net

Table 3: Synthesis of Schiff Bases from Aminobenzothiazoles

Amine Reactant Carbonyl Reactant Catalyst/Solvent Product Type Reference
2-amino benzo[d]thiazole Aromatic aldehyde Mo-Al2O3/p-TSA in methanol Schiff base niscpr.res.in

Reactivity at the Hydroxyl Group (C-6 Position) of this compound

The hydroxyl group at the C-6 position offers another site for chemical modification, primarily through reactions that target the oxygen atom.

The hydroxyl group can undergo etherification to form ethers or esterification to form esters. While specific examples for this compound were not found in the search results, the general reactivity of phenolic hydroxyl groups is well-established. For instance, the synthesis of related compounds often involves intermediates with protected hydroxyl groups or the use of precursors where the hydroxyl group is introduced at a later stage. The synthesis of various 2-phenylbenzothiazole (B1203474) derivatives often starts from precursors like 2-amino-5-nitrothiophenol, which is then condensed and the nitro group reduced to an amino group, with the hydroxyl group being absent in these specific synthetic routes. mdpi.comresearchgate.net However, the phenolic nature of the C-6 hydroxyl group suggests it would be amenable to standard etherification and esterification conditions.

Oxidation Reactions and Quinone Formation

The presence of both an amino group and a hydroxyl group in a para-relationship on the benzene (B151609) ring makes this compound susceptible to oxidation. This arrangement is characteristic of aminophenols, which can be readily oxidized to form quinone-imine or quinone-diimine species. Under oxidizing conditions, the compound can undergo a two-electron oxidation process. The initial product is a highly reactive quinone-imine, which may subsequently participate in further reactions, including polymerization or reactions with available nucleophiles. This transformation is analogous to the oxidation of similar aminophenol structures, which are known to form colored, electroactive quinoidal products.

Complexation with Metal Ions through Phenolic Oxygen

The phenolic hydroxyl group and the nitrogen atom of the thiazole ring provide potential coordination sites for metal ions. The hydroxyl oxygen, after deprotonation, can act as a hard donor, while the thiazole nitrogen acts as a softer donor site. This allows this compound to function as a bidentate ligand, forming stable chelate complexes with various transition metal ions. The formation of these complexes can significantly alter the electronic and steric properties of the parent molecule, a strategy often employed in the development of new materials and catalysts.

Reactivity of the Benzo[d]thiazole Heterocycle in this compound

The reactivity of the fused heterocyclic system is influenced by the substituents on the benzenoid portion of the molecule.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are governed by the powerful activating and directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. masterorganicchemistry.com Both are strong ortho-, para-directing activators, significantly increasing the nucleophilicity of the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The amino group is generally a stronger activator than the hydroxyl group.

Given the existing substitution pattern, the potential sites for electrophilic attack are the carbons at positions 4 and 7.

Position 4: This position is ortho to the amino group and meta to the hydroxyl group.

Position 7: This position is ortho to the hydroxyl group and meta to the amino group.

The combined electron-donating influence of both the amino and hydroxyl groups strongly activates these positions towards electrophiles like halogens (in halogenation), the nitronium ion (in nitration), or sulfonic acid (in sulfonation). masterorganicchemistry.comyoutube.com The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Substituent Effect on EAS Directing Influence
-NH₂ (Amino)Strongly ActivatingOrtho, Para
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Weakly ActivatingOrtho, Para
Thiazole MoietyDeactivating (Inductive)Varies

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (NAS) is generally not a favorable reaction pathway for this compound. masterorganicchemistry.com NAS reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂), and a good leaving group (like a halide). masterorganicchemistry.comyoutube.com The benzene ring in the target molecule is highly electron-rich due to the powerful electron-donating amino and hydroxyl groups, making it a poor electrophile for nucleophilic attack. masterorganicchemistry.com Therefore, displacing a group from the aromatic ring via a standard NAS mechanism is considered inapplicable under typical conditions.

Ring-Opening and Rearrangement Reactions

The benzothiazole ring system is generally stable due to its aromatic character. However, under harsh reaction conditions, such as treatment with strong acids or bases at elevated temperatures, ring-opening or rearrangement reactions could potentially occur. For instance, certain substituted benzothiazoles can undergo cleavage of the thiazole ring. Rearrangements like the Bamberger rearrangement are known for N-phenylhydroxylamines, which can rearrange to aminophenols in the presence of strong acid, but this specific reaction is not directly applicable to the starting compound's structure. wiley-vch.de

Rational Design and Synthesis of this compound Derivatives with Modified Functionalities

The rational design of derivatives of this compound leverages the reactivity of its key functional groups to introduce new structural motifs and tailor its properties. Synthetic strategies often focus on modifying the amino and hydroxyl groups or by building upon the benzothiazole core.

The synthesis of related 2-aminobenzothiazole derivatives provides a blueprint for potential modifications. nih.gov For example, the amino group can be readily acylated with reagents like chloroacetyl chloride. nih.gov The resulting intermediate can then be reacted with various nucleophiles, such as thiols, to introduce diverse side chains. nih.gov Similarly, the amino group can be used to construct larger heterocyclic systems, for instance, by reacting it with reagents like 5-amino-1H-pyrazole-4-carbonitrile to form fused benzothiazolo-pyrazole structures. nih.gov

Another common strategy involves the synthesis of Schiff bases through the condensation of the amino group with various aldehydes. This approach has been used to create libraries of 2-amino-5-methylthiazole (B129938) derivatives containing an azomethine (–C=N–) linkage. nih.gov

The development of solid-phase synthesis methods for 2-benzothiazolyl amino acids and peptides further highlights the versatility of the benzothiazole scaffold in creating complex molecules. nih.gov These methods allow for the systematic assembly of peptide chains attached to the benzothiazole core, demonstrating a high degree of control over the final molecular architecture. nih.gov

Derivative Type Synthetic Strategy Key Reagents/Precursors Reference
N-Acylated DerivativesAcylation of the amino groupChloroacetyl chloride, Acetic anhydride (B1165640) nih.gov
Schiff Base DerivativesCondensation with carbonylsSubstituted aldehydes nih.gov
Fused HeterocyclesAnnulation reactions5-amino-1H-pyrazole-4-carbonitrile nih.gov
Peptide ConjugatesSolid-phase peptide synthesisFmoc-protected amino acids, Resins nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2 Methylbenzo D Thiazol 6 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Amino-2-methylbenzo[d]thiazol-6-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement and connectivity.

1D NMR (¹H, ¹³C) Chemical Shift Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituent groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, amino, hydroxyl, and aromatic protons. Based on data from analogous compounds like 5-Amino-2-methylbenzothiazole chemicalbook.com, the methyl protons (C2-CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.50 ppm. chemicalbook.com The aromatic region would feature signals for the protons on the benzene (B151609) ring. The proton at the C4 position (H-4) and the proton at the C7 position (H-7) would appear as singlets, with their exact chemical shifts influenced by the adjacent amino and hydroxyl groups. The amino (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their positions can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, characteristic chemical shifts confirm the benzothiazole (B30560) core and the positions of the substituents. The carbon of the methyl group (C2-CH₃) is expected in the upfield region (around δ 20 ppm). The aromatic carbons and the carbons of the thiazole (B1198619) ring would resonate between δ 110 and 170 ppm. The chemical shifts for the aromatic carbons are particularly informative; for instance, the carbon bearing the hydroxyl group (C-6) and the one bearing the amino group (C-5) would be significantly influenced by these electron-donating groups. asianpubs.orgrsc.org The quaternary carbons, such as C2, C3a, and C7a, can be distinguished by their lack of signal in a DEPT-135 experiment. youtube.com

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data on similar benzothiazole structures. chemicalbook.comrsc.orgmdpi.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~ 2.5~ 20
H4~ 7.3-
C4-~ 120
C5-~ 140
-NH₂Broad, variable-
C6-~ 145
-OHBroad, variable-
H7~ 6.9-
C7-~ 110
C2-~ 165
C3a-~ 130
C7a-~ 150

Note: These are estimated values. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would primarily be used to confirm the connectivity of protons in any potential spin systems, although the aromatic protons H-4 and H-7 are expected to be isolated singlets. It can also show correlations between the NH₂ protons and the adjacent aromatic proton H-4 under certain conditions. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and usually pre-assigned, protons. It would show clear correlations for the C2-CH₃ group, as well as for the C4-H4 and C7-H7 pairs. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include the correlation from the methyl protons to the C2 carbon, and from the aromatic protons (H-4 and H-7) to various quaternary and protonated carbons in the benzene ring, confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this planar molecule, NOESY can confirm through-space proximities, for example, between the methyl protons and the H-7 proton, or between the amino protons and the H-4 proton. u-tokyo.ac.jp

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid form. This is particularly valuable for characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

In the solid state, molecules have fixed orientations, leading to broader spectral lines than in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra. For this compound, different polymorphs would exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the amino and hydroxyl groups). mdpi.com Thus, ssNMR serves as a definitive method to identify and distinguish between different solid forms of the compound. While specific data for this compound is not available, studies on related heterocyclic compounds have demonstrated the utility of ssNMR in confirming the tautomeric form and hydrogen-bonding patterns in the solid state. elsevierpure.comelsevierpure.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a molecule. For this compound (C₈H₈N₂OS), the exact mass can be calculated. The protonated molecule, [M+H]⁺, would have a calculated m/z value that can be compared to the experimentally measured value. A close match (typically within 5 ppm) between the observed and calculated mass provides strong evidence for the compound's elemental composition. rsc.org

Predicted HRMS Data

Ion Formula Calculated m/z

This data confirms the molecular formula of the compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. This provides detailed structural information and is highly effective for identifying compounds within complex mixtures. unito.it

In an MS/MS experiment, the protonated molecule of this compound (m/z 181.0) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the thiazole ring.

Cleavage of the thiazole ring.

Loss of carbon monoxide (CO) from the phenol (B47542) group.

Loss of small neutral molecules like HCN or NH₃.

Analysis of these fragmentation patterns allows for the unambiguous identification of this compound, even in the presence of isomers or other impurities. The fragmentation of related benzothiazole structures often shows characteristic losses related to the thiazole ring, providing a fingerprint for this class of compounds. unito.itnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing non-covalent interactions within benzothiazole derivatives. These methods provide a molecular fingerprint based on the distinct vibrational modes of chemical bonds.

In the FT-IR spectra of related aminobenzothiazole structures, characteristic absorption bands confirm the presence of key functional groups. For instance, a derivative featuring amino groups shows N-H and NH₂ stretching vibrations in the region of 3200–3400 cm⁻¹. nih.gov Aromatic C-H stretching typically appears around 3072 cm⁻¹, while aliphatic C-H stretching from a methyl group is observed near 2922 cm⁻¹. nih.gov The skeletal vibrations of the thiazole ring itself are often found in the 1400-1600 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in FT-IR spectra. Studies on analogous compounds like 2-mercaptobenzothiazole (B37678) have utilized both FT-IR and Raman to perform comprehensive vibrational assignments. nih.gov These analyses are often supported by Density Functional Theory (DFT) calculations, which help to assign experimental bands to specific vibrational modes with high accuracy. nih.govnih.govatlantis-press.com Such combined experimental and theoretical approaches have been crucial in studying tautomeric forms and intermolecular hydrogen bonding, where shifts in vibrational frequencies, such as the N-H stretch, indicate strong intermolecular interactions like N-H···S hydrogen bonds. nih.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Benzothiazole Derivatives Data synthesized from studies on analogous compounds.

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode Source(s)
Amino (N-H, NH₂) 3200 - 3400 Stretching nih.gov
Aromatic C-H ~3070 Stretching nih.gov
Methyl (C-H) ~2920 Stretching nih.gov
Thiazole Ring 1495 - 1590 Skeletal Vibrations nih.govresearchgate.net
C=N ~1594 Stretching nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, offers profound insights into the electronic transitions and photophysical behavior of benzothiazole derivatives. The absorption of UV or visible light promotes electrons from the ground state to an excited state, revealing information about the molecule's conjugated π-system.

The UV-Vis absorption spectra of benzothiazole derivatives typically exhibit two main bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. researchgate.net The precise position and intensity of these absorption maxima are highly sensitive to the nature and position of substituents on the benzothiazole core. For example, studies on 5-N-arylaminothiazoles show that the addition of acids can cause a bathochromic (red) shift in absorption and emission bands, a phenomenon known as halochromism. researchgate.net

Many benzothiazole derivatives are known for their fluorescent properties. The emission wavelength and quantum yield can be finely tuned by chemical modification. mdpi.com A key phenomenon observed in some 2-(2'-aminophenyl)benzothiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and dual-band emission. mdpi.com The introduction of electron-withdrawing or electron-donating groups can either accelerate or hinder the ESIPT process, thereby modulating the fluorescence output. mdpi.com Furthermore, the fluorescence of some related dyes is strongly dependent on the environment; for instance, thiazole orange exhibits a 'turn-on' fluorescence response when its internal torsional motion is restricted, a principle that is valuable in designing molecular sensors. mdpi.com

Table 2: Photophysical Properties of Substituted 2-(2′-aminophenyl)benzothiazole Derivatives Illustrates the effect of substituents on emission maxima.

Compound Number Key Substituent Emission Maximum (λ_em) Photophysical Process Source(s)
59 5'-cyano 540 nm ESIPT mdpi.com
15 N-tosyl 555 nm ESIPT mdpi.com

| 58 | N-tosyl, 5'-cyano | 649 nm | ESIPT | mdpi.com |

X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. It also reveals how molecules pack together in a crystal lattice, including the details of intermolecular interactions like hydrogen bonding and π-π stacking.

For derivatives of benzothiazole, crystallographic studies have been instrumental in confirming molecular structures that could not be unambiguously identified by spectroscopy alone. nih.gov For example, the crystal structure of a complex benzothiazole derivative revealed that the molecule consists of two main planes with a specific interplanar angle and that the planarity of certain ring systems is maintained by intramolecular hydrogen bonds. nih.gov In studies of related heterocyclic analogs, X-ray crystallography has been used to compare nearly identical N-C-N bond distances across a series of compounds, providing insight into electronic delocalization. nih.govnih.gov The data obtained from these analyses, such as space group and unit cell dimensions, are critical for understanding the solid-state properties of the material.

Table 3: Example Crystallographic Data for Related Heterocyclic Compounds Data from analogous and derivative structures.

Parameter Value (Compound A) Value (Compound B) Source(s)
Formula C₂₁H₁₇N₅O₃S₃·C₃H₇NO C₁₀H₁₂ClN₃ nih.govnih.gov
Space Group P-1 P-1 nih.govnih.gov
a (Å) 5.7857(3) 6.2965(2) nih.gov
b (Å) 7.8573(5) 7.4380(1) nih.gov
c (Å) 10.1875(7) 10.1913(3) nih.gov
α (°) 92.088(5) 90.160(2) nih.gov
β (°) 104.168(6) 101.445(2) nih.gov
γ (°) 99.188(5) 97.776(2) nih.gov

| Key Feature | Interplanar angle of 39.86° | N-C-N distance ~1.3 Å | nih.govnih.gov |

Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound and its derivatives. These methods are primarily used to assess the purity of a synthesized compound, separate it from byproducts and starting materials, and perform quantitative analysis.

HPLC, typically in a reversed-phase configuration, separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the effective separation of the target compound from structurally similar analogues.

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is exceptionally useful for identifying and quantifying compounds in complex mixtures. nih.gov Following separation on the LC column, the analyte is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. mdpi.com This allows for unambiguous confirmation of the target compound's identity based on its molecular weight and provides a means for highly sensitive quantification. nih.govmdpi.com Method development and validation are crucial, ensuring parameters like accuracy, precision, and linearity meet required standards for reliable analysis. nih.gov

Table 4: Representative Liquid Chromatography Method Parameters A general method for analyzing aromatic amines and related compounds.

Parameter Description Source(s)
Technique Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) nih.govnih.gov
Column Reversed-phase (e.g., C18) nih.gov
Mobile Phase Gradient elution with water/acetonitrile containing an additive (e.g., formic acid) nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) mdpi.com
Detection Tandem Mass Spectrometry (MS/MS) for specificity and quantification nih.govnih.gov

| Validation | Assessed for linearity (R² > 0.99), accuracy, and precision (<15%) | nih.gov |

No Specific Computational Research Found for this compound

A comprehensive review of published scientific literature and chemical databases reveals a lack of specific computational and theoretical studies for the compound this compound (CAS Number: 99584-08-4).

Despite the existence of this chemical compound, dedicated research focusing on its computational analysis through methods such as Density Functional Theory (DFT) or molecular docking is not available in the public domain. Searches for detailed analyses including geometry optimization, electronic structure, predicted spectroscopic parameters, reactivity indices, and ligand-target interaction profiling for this specific molecule did not yield any results.

The scientific literature contains numerous computational studies on related benzothiazole derivatives. bldpharm.comnih.govnih.gov These studies employ the requested theoretical methods to explore the properties and potential applications of similar structures. However, in strict adherence to the request to focus solely on this compound, the specific data points and detailed findings for each subsection of the proposed outline cannot be provided.

Therefore, the generation of an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings as per the requested outline, is not possible at this time due to the absence of primary research on this specific compound.

Computational and Theoretical Studies of 5 Amino 2 Methylbenzo D Thiazol 6 Ol

Molecular Docking and Dynamics Simulations

Binding Affinity Prediction (conceptual, without specific biological outcomes)

The prediction of binding affinity is a critical component of computational drug discovery and molecular design. For 5-Amino-2-methylbenzo[d]thiazol-6-ol, molecular docking simulations represent a primary method for conceptually assessing its potential to interact with various macromolecular targets. This process involves predicting the preferred orientation of the molecule when bound to a target, as well as the strength of the interaction.

In a typical molecular docking study, a three-dimensional model of a target protein is used. The this compound molecule is then placed into the binding site of this protein, and its conformational flexibility is explored to find the most stable binding pose. The affinity is estimated using a scoring function, which calculates a value (e.g., in kcal/mol) representing the free energy of binding. A lower (more negative) score generally indicates a stronger, more favorable interaction.

Studies on analogous benzothiazole (B30560) derivatives have demonstrated that the benzothiazole ring system can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the amino (-NH2) and hydroxyl (-OH) groups are key hydrogen bond donors and acceptors, while the bicyclic aromatic system provides a scaffold for hydrophobic and stacking interactions.

To illustrate this concept, a hypothetical docking study of this compound against a generic protein kinase target is presented below. The data is purely for illustrative purposes.

Interactive Table 1: Hypothetical Docking Scores and Interactions of this compound

ParameterValue
Target ProteinGeneric Kinase A
Binding Affinity (kcal/mol)-8.5
Predicted Interactions
Hydrogen BondsAmino group with Asp145; Hydroxyl group with Glu91
Hydrophobic InteractionsBenzothiazole ring with Leu25, Val33, Ala45
π-π StackingBenzothiazole ring with Phe144

This table is a conceptual illustration of the output from a molecular docking simulation and does not represent actual experimental results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the properties of new, unsynthesized molecules.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of derivatives of this compound, a wide array of descriptors would be calculated to capture the structural variations within the set. These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular weight, Kier & Hall connectivity indices, and Wiener index. Studies on related thiazole (B1198619) compounds have successfully used such descriptors to explain inhibitory activity. scirp.org

Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors like molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Physicochemical Descriptors: These describe properties like lipophilicity (LogP) and molar refractivity (MR).

Interactive Table 2: Illustrative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)
Parent Compound 180.221.85-5.20-1.50
Derivative A (R=Cl) 214.672.55-5.45-1.75
Derivative B (R=OCH3) 210.251.70-5.05-1.35
Derivative C (R=NO2) 225.221.90-5.80-2.10

This table contains hypothetical data for illustrative purposes only.

Once descriptors are calculated for a set of molecules with known properties (e.g., solubility, melting point, or a measure of biological potential like enzyme inhibition), a mathematical model can be built. Techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that relates a selection of descriptors to the observed property. mdpi.com

For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of this compound derivatives might take the form:

LogS = 0.5 - 0.8 * LogP + 0.01 * PSA - 0.2 * (HOMO-LUMO gap)

Where PSA is the polar surface area. Such a model, once validated, could be used to predict the solubility of new derivatives before their synthesis, prioritizing candidates with desirable properties. The robustness of these models is typically assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. scirp.orgmdpi.com For the synthesis of this compound, computational studies can provide a detailed picture of the reaction pathway, including the structures of intermediates and transition states.

The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its equivalent. ekb.eg A plausible synthesis for this compound would involve the reaction of 2,4-diamino-5-mercaptophenol with an acetic acid derivative.

A computational study of this reaction would typically involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants and the final product are optimized to find their lowest energy conformations.

Transition State Searching: The transition state for each step of the proposed mechanism (e.g., nucleophilic attack, cyclization, dehydration) is located. This is a critical step, as the transition state represents the energy barrier of the reaction.

Energy Profile Calculation: The energies of the reactants, intermediates, transition states, and products are calculated to construct a reaction energy profile. This profile shows the energy changes throughout the reaction and allows for the identification of the rate-determining step (the step with the highest energy barrier).

Vibrational Frequency Analysis: This analysis confirms that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

These computational investigations can clarify ambiguous mechanisms, predict the feasibility of a proposed synthetic route, and explain the observed regioselectivity and stereoselectivity. researchgate.net

Advanced Research Applications of 5 Amino 2 Methylbenzo D Thiazol 6 Ol Excluding Clinical Human Trials and Safety

Exploration in Medicinal Chemistry and Chemical Biology Research

The inherent bioactivity of the benzothiazole (B30560) core makes it a valuable starting point for the design of novel therapeutic agents and research tools. The amino, hydroxyl, and methyl substituents on 5-Amino-2-methylbenzo[d]thiazol-6-ol provide key functional handles for derivatization and interaction with biological targets.

Design of Molecular Probes and Chemical Tools for Biological Systems

The benzothiazole scaffold is a key component in the design of fluorescent molecules with applications in bio-imaging and sensing. scilit.com Derivatives of 2-(2′-aminophenyl)benzothiazole, for instance, are known to be a readily tunable fluorescent core. scilit.commdpi.com The photophysical properties of these molecules can be finely adjusted by introducing electron-donating or electron-withdrawing groups, which makes them suitable for use as bio-probes. mdpi.com The presence of both an amino and a hydroxyl group on the this compound structure provides opportunities for such tuning. These functional groups can modulate the electronic properties and enable processes like excited-state intramolecular proton transfer (ESIPT), which is crucial for developing fluorescent sensors that respond to changes in their local environment. mdpi.com This makes the core structure of this compound a promising platform for developing chemical tools to study biological systems.

Enzyme Inhibition Studies (e.g., MAO, Carbonic Anhydrase)

The benzothiazole nucleus is a well-established pharmacophore for enzyme inhibitors, particularly for carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes crucial for various physiological processes, and their inhibition is a therapeutic strategy for several diseases. tandfonline.com

Numerous studies have demonstrated that sulfonamide derivatives of benzothiazole are potent inhibitors of various human (h) CA isoforms. nih.gov For example, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and found to be highly effective, with some derivatives showing subnanomolar or low nanomolar inhibition constants (Kᵢ) against isoforms like hCA II, hCA VII, and the tumor-associated hCA IX. nih.gov The inhibitory action and isoform selectivity are highly dependent on the substitution pattern on the benzothiazole ring. tandfonline.comnih.gov The 5-amino and 6-hydroxy groups of the title compound could serve as anchoring points for the sulfamoyl moiety or other zinc-binding groups required for potent CA inhibition.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) RangeReference
2-Acylamino-benzo[d]thiazole-6-sulfonamideshCA I9.8 - 78.4 nM nih.gov
2-Acylamino-benzo[d]thiazole-6-sulfonamideshCA II0.5 - 1.2 nM nih.gov
2-Amino-benzo[d]thiazole-sulfonamideshCA VII0.8 - 92.3 nM nih.gov
Benzothiazole-based SLC-0111 analogueshCA IXPotent Inhibition Observed tandfonline.com
Benzothiazole-based SLC-0111 analogueshCA XIIPotent Inhibition Observed tandfonline.com
Table 1: Carbonic Anhydrase Inhibition by Benzothiazole Derivatives

Beyond CAs, heterocyclic structures including benzothiazoles have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes involved in neurological processes. wikipedia.org While specific studies on this compound as an MAO inhibitor are not prominent, its aromatic and heterocyclic nature makes it a candidate for such research.

Interaction with Biomolecules (e.g., DNA binding, protein interaction)

The planar aromatic structure of the benzothiazole ring system facilitates non-covalent interactions with biological macromolecules like DNA and proteins. Research has shown that functionalization of the benzothiazole scaffold is a key determinant for its biological activity, including interactions with DNA. nih.gov

A study on novel 6-amidino-2-arylbenzothiazoles revealed that these compounds can interact with calf-thymus DNA (ctDNA). nih.gov The binding assays suggested a combination of interaction modes, including minor groove binding and intercalation. nih.gov This dual-binding ability is a significant finding, as it provides a basis for the rational design of new DNA-targeting agents. The core structure of this compound is analogous to these compounds, suggesting its potential to interact with nucleic acids.

Compound ClassBiomoleculeObserved Interaction ModeReference
6-Amidino-2-arylbenzothiazolesDNAMinor Groove Binding & Intercalation nih.gov
2-Aminobenzothiazole (B30445) DerivativesDNA Gyrase B (Protein)Binding to ATP-binding site nih.gov
Table 2: Interaction of Benzothiazole Derivatives with Biomolecules

Furthermore, benzothiazole derivatives have been identified as inhibitors of DNA gyrase B, a bacterial enzyme. A recent study expanded the chemical space of 2-aminobenzothiazole-based inhibitors to the C5 position of the ring, demonstrating potent activity against ESKAPE pathogens. nih.gov Co-crystal structures revealed that these inhibitors occupy the ATP-binding site of the enzyme, forming crucial interactions with amino acid residues. nih.gov This highlights the potential of the 5-amino-substituted benzothiazole scaffold, as seen in the title compound, to be developed into specific protein-targeting agents.

Role as a Scaffold in Structure-Activity Relationship (SAR) Studies

The benzothiazole ring is an exceptionally versatile scaffold for medicinal chemistry, where minor structural modifications can lead to significant changes in biological activity. This makes it an ideal framework for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target. nih.gov

In the context of carbonic anhydrase inhibition, a sharp SAR has been observed. nih.gov Changes to substituents on the benzothiazole ring, such as at the 2-amino position or on the benzene (B151609) portion of the scaffold, result in dramatic shifts in inhibitory activity and isoform selectivity. nih.govresearchgate.net The development of quantitative structure-activity relationship (QSAR) models for CA inhibitors further underscores the importance of the specific physicochemical properties of the substituents. ijcce.ac.ir The this compound molecule, with its distinct substitution pattern, represents a valuable, under-explored data point for building more comprehensive SAR and QSAR models for various target classes.

Potential in Material Science and Optoelectronic Applications

The electronic properties of the benzothiazole core make it an attractive building block for advanced organic materials used in electronic and optoelectronic devices. Its electron-deficient nature allows it to function as an effective acceptor unit in donor-acceptor type molecules. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzothiazole derivatives are promising candidates for high-performance organic light-emitting diodes (OLEDs). research-nexus.net Theoretical and experimental studies have shown that these compounds possess the necessary electronic and optical properties for such applications. nih.govresearch-nexus.net The geometry and electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be tuned by chemical modification. nih.govresearch-nexus.net The introduction of electron-donating groups like amino and hydroxyl, as in this compound, can alter these energy levels and the resulting energy gap, which in turn influences the color and efficiency of light emission. nih.gov

Benzothiazole-based materials have been shown to emit light across the visible spectrum, from blue to red, depending on their specific structure. research-nexus.netrsc.org Furthermore, the benzothiazole moiety has been incorporated into larger conjugated systems and polymers for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where it serves as an electron-accepting building block. nih.govrsc.org The study of benzothiazolyl-imidazole conjugates has also revealed aggregation-induced emission (AIE) properties, which are highly desirable for developing efficient solid-state fluorescent materials. nih.gov The unique electronic signature of the aminohydroxy substitution pattern on this compound makes it a compelling candidate for synthesis and evaluation in these advanced material science applications.

Fluorescent Probes and Sensors Based on this compound

The inherent photophysical properties of the benzothiazole core make its derivatives promising candidates for the development of fluorescent probes and sensors. mdpi.com The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a well-known chromophore, and its derivatives are widely utilized as building blocks for luminescent materials. mdpi.com The development of 5-N-arylaminothiazoles, which are structurally related to this compound, has led to a class of fluorescent compounds whose emission properties are significantly influenced by substituents on the ring system. nih.gov

The introduction of substituents at various positions on the thiazole (B1198619) ring can influence the absorption and emission spectra of the resulting compounds. nih.gov For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups are expected to play a crucial role in modulating its fluorescent characteristics through intramolecular charge transfer (ICT) processes. These functional groups can serve as binding sites for analytes, leading to detectable changes in fluorescence intensity or wavelength upon coordination. For instance, related thiazole-based ligands have shown high selectivity toward zinc ions (Zn²⁺), with the formation of zinc-thiazole complexes resulting in enhanced emission properties in solution and noticeable emission in the solid state. nih.gov This suggests that this compound could be a valuable building block for designing new chemosensors for the selective detection of biologically and environmentally important ions. mdpi.com

Nonlinear Optical (NLO) Materials Development

Organic molecules with specific electronic properties are of great interest for applications in nonlinear optics (NLO), a field with relevance to optoelectronics and information processing. researchgate.netnih.gov High NLO responses in organic compounds are often associated with molecules that have a large delocalized π-electron system and significant charge asymmetry, typically achieved through the integration of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (D-π-A systems). nih.gov

Derivatives of benzothiazole are actively studied for their NLO properties. researchgate.netmdpi.com The benzothiazole nucleus can act as an electron-accepting moiety, and when combined with strong electron-donating groups, it can give rise to materials with substantial NLO activity. In the case of this compound, the amino and hydroxyl groups serve as potent electron donors, while the fused aromatic system provides π-conjugation. This inherent D-A structure makes it a promising candidate for NLO material development.

Computational studies using Density Functional Theory (DFT) have become a crucial tool for predicting the NLO properties of new molecules. mdpi.comnih.gov The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. Studies on various benzothiazole derivatives have shown that the magnitude of hyperpolarizability is highly dependent on the nature and position of substituents. For example, a computational study on substituted benzothiazoles demonstrated that a molecule featuring a CF₃ group exhibited a significantly higher hyperpolarizability value compared to other derivatives. mdpi.com This highlights the principle that tuning the electronic character of substituents can optimize the NLO response. The potential for high polarizability and hyperpolarizability in such systems suggests that this compound and its derivatives are interesting agents for further investigation as NLO materials. mdpi.commdpi.com

Table 1: Calculated NLO Properties of Selected Benzothiazole Derivatives

This table presents data from a computational study on various benzothiazole derivatives to illustrate the effect of substituents on NLO properties. The specific values for this compound are not provided in the source but are inferred to be of interest based on its structure.

Compound Substituent(s) HOMO-LUMO Gap (ΔE) (eV) Hyperpolarizability (β) (Hartree) Source
Compound 3 -OCH₃ 4.60 153.51 mdpi.com
Compound 4 -CF₃ 4.46 3825.91 mdpi.com

| Compound 5 | None | 4.73 | 204.60 | mdpi.com |

Applications in Catalysis and Organic Synthesis

The structural features of this compound make it an excellent candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. Thiazole-containing molecules are known to be effective ligands because they possess both a soft sulfur atom and a hard nitrogen atom within the heterocyclic ring, allowing them to coordinate with a wide variety of hard and soft metal ions. nih.gov Furthermore, the presence of the exocyclic amino group and the phenolic hydroxyl group provides additional coordination sites.

This multi-dentate character allows the molecule to form stable chelate complexes with transition metals. nih.gov The synthesis and characterization of metal complexes with various thiazole and benzothiazole-derived Schiff base ligands have been widely reported, demonstrating their ability to coordinate with metals such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govorientjchem.orgpnrjournal.com Depending on the coordination environment and the metal ion, these complexes can adopt various geometries, including octahedral and square pyramidal. nih.govpnrjournal.com The coordination of the ligand to a metal center can enhance the catalytic activity of the metal, making such complexes useful in various organic transformations. The ability of the related 2-(2′-aminophenyl)benzothiazole to act as a pincer ligand highlights the potential for creating highly structured and reactive metal complexes. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. The functional groups present on this compound suggest its potential as an organocatalyst. The primary amino group (-NH2) can function as a Brønsted base (proton acceptor) or as a hydrogen-bond donor, which are common modes of activation in organocatalysis. For example, cinchona alkaloids, which contain a basic nitrogen atom, are effective catalysts for enantioselective reactions like Michael additions. nih.gov

Similarly, the phenolic hydroxyl group (-OH) can act as a hydrogen-bond donor or a weak Brønsted acid. The cooperative action of both the amino and hydroxyl groups could enable bifunctional catalysis, where one group activates the nucleophile and the other activates the electrophile simultaneously. While specific applications of this compound as an organocatalyst are not yet extensively documented, its structural motifs are analogous to those found in established organocatalytic systems. This suggests a promising, albeit underexplored, area for future research in the development of new catalysts for reactions such as aldol, Mannich, and Michael reactions. For instance, piperidine, a simple secondary amine, has been used as a catalyst in domino reactions to synthesize complex heterocyclic systems containing a thiazole ring. journalirjpac.com

Exploration of Antioxidant Properties and Mechanisms

There is considerable research interest in the antioxidant properties of benzothiazole derivatives, driven by the need to counteract oxidative stress implicated in various degenerative processes. nih.govresearchgate.net The antioxidant capacity of these compounds is strongly linked to their molecular structure, particularly the presence of electron-donating substituents like hydroxyl and amino groups on the aromatic ring. nih.govderpharmachemica.com

This compound is structurally primed to be an effective antioxidant. The phenolic hydroxyl group and the aromatic amino group are key functional moieties for radical scavenging activity. The primary mechanism of action is believed to be hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. nih.gov The resulting antioxidant radical is stabilized by resonance within the fused aromatic system.

The antioxidant potential of such compounds is typically evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com In the DPPH assay, the ability of the compound to decolorize the stable DPPH radical is measured spectrophotometrically. nih.gov The FRAP test measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ion. mdpi.com Studies on structurally similar aminothiazole and benzothiazole derivatives have demonstrated significant radical scavenging potential, often correlated with the presence and position of electron-donating groups. nih.govnih.gov For example, derivatives with hydroxyl groups have shown potent DPPH scavenging activity. nih.gov Electrochemical methods can also be employed to characterize the antioxidant properties by studying the electron transfer reactions involved in radical scavenging. mdpi.comnih.gov

Table 2: In Vitro Antioxidant Activity of Selected Thiazole Derivatives

This table shows the IC₅₀ values (the concentration required to scavenge 50% of radicals) for various synthesized thiazole derivatives from a representative study, demonstrating the structure-activity relationship. Compounds with lower IC₅₀ values have higher antioxidant activity.

Compound Substituent on Phenyl Ring DPPH Scavenging IC₅₀ (µg/mL) Hydroxyl Radical Scavenging IC₅₀ (µg/mL) Source
6a 4-OH 14.9 18.3 nih.gov
6c 2-OH 16.2 21.0 nih.gov
6e 4-OH, 3-OCH₃ 15.0 19.1 nih.gov
6i 4-NO₂ 29.5 34.2 nih.gov

| Ascorbic Acid (Standard) | N/A | 10.5 | 16.5 | nih.gov |

Future Directions and Emerging Research Opportunities for 5 Amino 2 Methylbenzo D Thiazol 6 Ol

Synergistic Approaches: Weaving Together Synthesis, Computation, and Experimentation

The future of designing and developing novel derivatives of 5-Amino-2-methylbenzo[d]thiazol-6-ol will likely rely on the integration of synthetic, computational, and experimental methodologies. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), can predict the thermodynamic and chemical properties of proposed derivatives, offering insights into their stability and reactivity. mdpi.com This in-silico analysis can guide the synthesis of the most promising compounds, saving time and resources. researchgate.net Following synthesis, experimental evaluation of their biological activities can provide crucial data that feeds back into the computational models, creating a refined and efficient discovery cycle. nih.gov

High-Throughput Screening and Combinatorial Chemistry: Accelerating Derivative Discovery

To rapidly explore the chemical space around this compound, high-throughput screening (HTS) of compound libraries is an indispensable tool. bmglabtech.comenamine.net By creating a combinatorial library of derivatives with diverse substitutions at the amino and hydroxyl groups, researchers can quickly assess a large number of compounds for specific biological targets. nih.gov HTS assays can be designed to evaluate various activities, from enzyme inhibition to antimicrobial effects, providing a wealth of data to identify "hit" compounds for further development. bmglabtech.comresearchgate.net This approach significantly accelerates the initial stages of drug discovery, allowing for the rapid identification of promising lead candidates. bmglabtech.com

The Dawn of AI and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel benzothiazole (B30560) derivatives. nih.govmdpi.com AI algorithms can be trained on existing data for benzothiazole compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of new, virtually designed molecules. mdpi.com These advanced computational tools can also assist in devising novel synthetic routes, potentially uncovering more efficient and sustainable methods for producing this compound and its analogs. mdpi.com The integration of AI can help to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success. mdpi.com

Uncharted Territories: Exploring Unconventional Reactivity and Novel Chemical Space

Future research should also venture into the unconventional reactivity of the this compound scaffold to create truly novel derivatives. This could involve exploring new catalytic systems to functionalize the benzothiazole core in previously inaccessible ways. researchgate.net By pushing the boundaries of known chemical transformations, it may be possible to generate compounds with unique three-dimensional structures and improved pharmacological profiles. This exploration of novel chemical space is crucial for discovering next-generation therapeutics. semanticscholar.org

Precision and Sensitivity: The Role of Advanced Analytical Techniques

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization and trace analysis becomes paramount. ucdavis.edu Methods such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are essential for the purification and identification of these compounds. nih.gov Furthermore, the development of sensitive analytical methods is crucial for pharmacokinetic studies and for detecting trace amounts of these compounds in biological and environmental samples. nih.gov

Overcoming Hurdles: Challenges and Prospective Advancements in Benzo[d]thiazole Chemistry

Despite the promise of benzothiazole derivatives, challenges remain in their development, including issues with solubility, bioavailability, and potential toxicity. mdpi.com Future research will need to address these limitations through strategies such as the development of prodrugs or novel delivery systems. google.com Continued advancements in synthetic methodologies, including green chemistry approaches, will be vital for the sustainable and efficient production of these compounds. mdpi.com Overcoming these hurdles will be key to translating the potential of this compound and its derivatives into tangible therapeutic applications. mdpi.com

The Inventive Frontier: Patent Landscape and Innovation Trends

A review of the patent landscape for benzothiazole derivatives reveals a strong focus on their therapeutic applications, particularly in areas like cancer, neurodegenerative diseases, and infectious diseases. monash.eduresearchgate.netnih.gov While specific patents for this compound are not prominent, patents for structurally related amino-benzothiazoles suggest a potential for intellectual property in this area, especially concerning their use in treating neurodegenerative disorders. google.com The innovation trends point towards the development of derivatives with improved efficacy and selectivity for their biological targets. monash.edu As research into this compound progresses, it is likely that new patent applications will emerge, covering novel derivatives and their specific therapeutic uses.

Interactive Data Table: Research Focus on Benzothiazole Derivatives

Research AreaKey MethodologiesPotential Applications
Synergistic Approaches DFT, Computational Modeling, Organic SynthesisRational drug design, optimized synthesis
High-Throughput Screening Combinatorial Chemistry, Automated AssaysRapid lead discovery, target identification
AI and Machine Learning Deep Learning, Predictive AlgorithmsNovel compound design, synthesis prediction
Unconventional Reactivity New Catalytic Systems, Novel ReactionsAccess to new chemical space, unique derivatives
Advanced Analytical Tech. LC-MS, NMR SpectroscopyCompound characterization, trace analysis
Challenges and Advancements Prodrug Strategies, Green ChemistryImproved bioavailability, sustainable synthesis
Patent Landscape Intellectual Property AnalysisTherapeutic applications, novel compound protection

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-2-methylbenzo[d]thiazol-6-ol?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzothiazole precursors. Key steps include:

  • Using Na₂S₂O₅ in DMF to facilitate condensation of 5-methyl-1,2-phenylenediamine with carbonyl-containing intermediates under mild conditions (40°C) .
  • Purification via thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) and validation by melting point determination .
  • Adjusting pH during hydrolysis (e.g., pH 5–6 with acetic acid) to stabilize intermediates .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR and HPLC are critical for structural validation and purity assessment (>98%) .
  • TLC with silica gel plates ensures reaction progress monitoring .
  • Melting point analysis provides rapid purity verification .

Q. How are the biological activities of this compound evaluated in preclinical studies?

  • Methodological Answer :

  • In vivo analgesic activity : Tail-flick or acetic acid-induced writhing models in rodents .
  • Anti-inflammatory screening : Carrageenan-induced paw edema assays .
  • Anticancer activity : Cytotoxicity assays against diverse cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols .

Q. What strategies guide structure-activity relationship (SAR) analysis for benzothiazole derivatives?

  • Methodological Answer :

  • Compare analogs with substituents at positions 2, 5, and 6 (e.g., 5-hydroxy vs. 5-methyl groups) to assess activity shifts .
  • Use molecular dynamics simulations to predict binding interactions with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control variables : Standardize cell lines (e.g., avoid mixed tissue origins) and dosing protocols .
  • Meta-analysis : Compare pharmacokinetic parameters (e.g., solubility, metabolic stability) to explain efficacy differences .
  • Validate mechanisms via knockout models or enzyme inhibition assays to isolate target-specific effects .

Q. What advanced techniques elucidate the mechanistic pathways of this compound?

  • Methodological Answer :

  • Molecular docking and DFT calculations predict binding affinities with targets like COX-2 or DNA topoisomerases .
  • Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment .
  • Isothermal titration calorimetry (ITC) quantifies ligand-protein interaction thermodynamics .

Q. What challenges arise in isolating high-purity this compound, and how are they addressed?

  • Methodological Answer :

  • Byproduct formation : Optimize reaction stoichiometry and use scavengers (e.g., triethylamine) to suppress side reactions .
  • Chromatographic purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile) .
  • Stability testing : Monitor degradation under stress conditions (heat, light) using LC-MS .

Q. How is the stability of this compound characterized under varying storage and experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to UV light, humidity, or oxidative agents (H₂O₂) to identify degradation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze via HPLC at intervals .
  • pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 1–13) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.